norgestrel
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNJERNGUHSAO-RYHLCRTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.73 mg/L, temp not stated. | |
| Details | Pinsuwan S et al; Chemosphere 35: 2503-13 (1997) | |
| Record name | NORGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Crystals from diethyl ether-hexane | |
CAS No. |
797-63-7, 6533-00-2 | |
| Record name | Levonorgestrel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norgestrel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
205-207 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1159 | |
| Record name | NORGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Pharmacology and Receptor Interactions of Norgestrel
Progesterone (B1679170) Receptor Agonism and Binding Kinetics
Norgestrel, through its active isomer levothis compound (B1675169), functions as a potent agonist of the progesterone receptor (PR) wikipedia.org. Upon binding to the PR in target tissues such as the female reproductive tract, mammary gland, hypothalamus, and pituitary, it initiates a conformational change in the receptor drugbank.com. This ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.
The binding affinity of levothis compound to the progesterone receptor is notably high. In comparative studies, levothis compound and its metabolites have demonstrated a strong affinity for the PR. For instance, levothis compound-17-acetate, a metabolite, exhibits a binding affinity that is approximately 110% of the potent synthetic progestin R5020 nih.gov. Studies comparing various progestins have consistently shown that levothis compound possesses a significantly higher relative binding affinity (RBA) for the PR compared to the natural hormone progesterone nih.govrndsystems.com.
| Compound | Relative Binding Affinity (%) | Reference Compound | Source |
|---|---|---|---|
| Levothis compound | 323 | Progesterone | rndsystems.com |
| Levothis compound-17-acetate | 110 | R5020 | nih.gov |
| 3-keto norgestimate | ~500 (of Progesterone) | Progesterone | nih.gov |
| Levothis compound-3-oxime | 8 | R5020 | nih.gov |
Androgen Receptor Modulation and Binding Characteristics
In addition to its progestogenic activity, this compound exhibits androgenic properties due to its interaction with the androgen receptor (AR) wikipedia.orgwikipedia.org. Levothis compound acts as an agonist at the androgen receptor drugbank.comnih.gov. This binding and activation of the AR are responsible for the weak androgenic effects associated with this compound.
Studies have quantified the binding affinity of levothis compound to the AR. Its RBA for the androgen receptor is significant, though generally lower than its affinity for the PR rndsystems.comnih.gov. The RBA of levothis compound for the rat prostatic androgen receptor was found to be 0.220 times that of dihydrotestosterone (B1667394) (DHT) nih.gov. Another study reported the RBA of levothis compound for the AR to be 58% relative to a standard androgen rndsystems.com. This dual affinity for both progesterone and androgen receptors is a key characteristic of levothis compound's pharmacological profile oup.com. The androgenic activity of levothis compound is demonstrated by its ability to stimulate AR-dependent gene transcription nih.gov.
| Compound | Relative Binding Affinity (%) | Reference Compound | Source |
|---|---|---|---|
| Levothis compound | 22 | Dihydrotestosterone (DHT) | nih.gov |
| Levothis compound | 58 | Testosterone (B1683101) | rndsystems.com |
Estrogen Receptor Interactions and Transcriptional Regulation
The interaction of this compound with estrogen receptors (ER) is minimal and complex. Direct binding studies have shown that levothis compound itself has a very low to negligible affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) rndsystems.comnih.govnih.gov. However, some studies suggest that this compound and levothis compound can induce ERα-activating functions in a dose-dependent manner drugbank.com. It has been shown that levothis compound can act as an ERα agonist, capable of inducing transcription of estrogen-responsive genes nih.gov.
This estrogenic activity may not be a result of direct binding of the parent compound but could be attributed to its metabolites nih.gov. For example, the 3β,5α-tetrahydro derivative of levothis compound has been shown to cause significant activation of estrogen-dependent gene transcription, an effect that is selectively mediated through ERα nih.gov. This indirect pathway provides a molecular basis for some of the estrogen-like effects observed in vitro and in vivo despite the parent compound's lack of significant ER binding affinity nih.gov.
Interaction with Steroid Hormone-Binding Globulins
This compound's interaction with plasma proteins, particularly steroid hormone-binding globulins, is a critical aspect of its pharmacology, influencing its bioavailability and metabolic clearance.
Sex Hormone-Binding Globulin (SHBG) Binding Studies
Levothis compound binds with high affinity to Sex Hormone-Binding Globulin (SHBG) nih.govkarger.com. This binding is significant and can lead to the displacement of endogenous steroids, such as testosterone, from SHBG karger.comnih.gov. The displacement of testosterone from SHBG increases the free, biologically active fraction of testosterone, which may contribute to the androgenic effects of this compound karger.com. The relative binding affinity of levothis compound to SHBG has been reported to be around 40% of that of dihydrotestosterone karger.com. The interaction is characterized by a slow dissociation rate from the SHBG binding sites nih.gov. Furthermore, administration of levothis compound can lead to a decrease in the serum concentration of SHBG itself nih.gov.
Cellular and Subcellular Mechanisms of Action
Upon entering a target cell, this compound (as levothis compound) binds to intracellular progesterone and androgen receptors. The primary mechanism of action involves its function as a PR agonist drugbank.com. The binding of levothis compound to the PR induces receptor dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as PREs in the promoter regions of target genes, thereby recruiting co-activators or co-repressors to modulate gene transcription drugbank.com.
One of the key downstream effects of this action, particularly in the hypothalamus and pituitary, is the suppression of gonadotropin-releasing hormone (GnRH) and consequently, the blunting of the luteinizing hormone (LH) surge drugbank.com. In the endometrium, levothis compound's progestational effects can be mediated even in the absence of progesterone receptors, suggesting alternative signaling pathways may be involved, potentially through interactions with transcription proteins like c-JUN nih.gov. Its androgenic actions follow a similar path of binding to the AR, leading to the transactivation of androgen-responsive genes, which has been shown to contribute to effects on cell proliferation in tissues like the breast epithelium nih.govnih.gov.
Regulation of Gene Expression via Steroid Receptor Complex Binding
This compound, primarily through its active form levothis compound, binds to intracellular progesterone and androgen receptors. drugbank.comdrugbank.com This binding initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. nih.gov Once in the nucleus, the this compound-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. nih.gov This interaction modulates the transcription of these genes, either activating or repressing their expression, which in turn alters protein synthesis and cellular function. nih.gov
Studies have shown that levothis compound can down-regulate the expression of estrogen and progesterone receptors in the endometrium. It also influences the expression of other genes involved in endometrial receptivity and uterine function. targetmol.com For example, research in zebrafish has indicated that this compound can alter the transcriptional expression of genes along the hypothalamic-pituitary-thyroid axis. drugbank.com
Table 1: this compound's Interaction with Steroid Receptors and Subsequent Gene Regulation
| Receptor | Binding Affinity | Action | Effect on Gene Expression |
| Progesterone Receptor (PR) | High | Agonist | Modulates transcription of progesterone-responsive genes, including downregulation of estrogen and progesterone receptors in the endometrium. targetmol.com |
| Androgen Receptor (AR) | Moderate | Agonist | Influences the expression of androgen-responsive genes. drugbank.com |
Modulation of Gonadotropin Secretion (LH and FSH)
Studies have demonstrated that oral contraceptives containing levothis compound profoundly suppress FSH levels and the FSH response to a GnRH challenge early in the cycle. nih.gov The pulsatile release of LH is also altered, characterized by either low-frequency, high-amplitude pulses or a pattern of low-amplitude pulses and low basal LH levels, depending on the specific formulation. nih.gov
Alterations in Cervical Mucus Composition
One of the significant peripheral effects of this compound is the alteration of cervical mucus. This compound induces a thickening of the cervical mucus, making it more viscous and less permeable to sperm. This change in consistency creates a barrier that hinders sperm motility and their ability to ascend the female reproductive tract to reach the ovum. This effect on cervical mucus provides an additional mechanism of contraceptive action, independent of ovulation inhibition.
Effects on Endometrial Morphology
This compound induces profound changes in the morphology of the endometrium, the lining of the uterus. The local delivery of levothis compound leads to a rapid and marked differentiation of the endometrium, consistent with progesterone-mediated transformation. drugbank.com These changes include extensive decidualization of the stroma, which is a process of tissue remodeling that occurs in preparation for pregnancy. drugbank.comrndsystems.com Additionally, this compound causes atrophy of the endometrial glands and alterations in the vasculature. drugbank.comrndsystems.com These morphological shifts result in an endometrium that is unreceptive to the implantation of a fertilized egg. Long-term use of levothis compound-releasing intrauterine devices has been shown to cause glandular atrophy and decidualized stroma, which are reversible upon removal of the device. nih.gov
Table 2: Summary of this compound's Effects on Endometrial Morphology
| Endometrial Component | Effect of this compound |
| Stroma | Extensive decidualization. drugbank.comrndsystems.com |
| Glands | Atrophy. drugbank.comrndsystems.com |
| Vasculature | Alterations. drugbank.com |
| Overall State | Unreceptive to implantation. |
Involvement of Coactivator and Corepressor Proteins
The transcriptional activity of the this compound-bound steroid receptor complex is further regulated by the recruitment of nuclear coactivator and corepressor proteins. nih.govmdpi.com Upon ligand binding, the steroid receptor undergoes a conformational change that creates a binding surface for these coregulatory proteins. nih.gov
Coactivators , such as the steroid receptor coactivator (SRC) family (e.g., SRC-1), enhance the transcriptional activity of the receptor. The progesterone receptor has been shown to preferentially interact with SRC-1, which then recruits other proteins like CBP (CREB-binding protein) to modify chromatin structure and facilitate gene transcription. nih.govnih.gov
Corepressors , such as NCOR1 and NCOR2/SMRT, inhibit transcription. The recruitment of these proteins can be influenced by the specific ligand bound to the receptor. For instance, some selective receptor modulators can induce a receptor conformation that favors the binding of corepressors. nih.gov
The balance between the recruitment of coactivators and corepressors is a critical determinant of the cellular response to this compound. nih.gov While this compound acts as a progesterone receptor agonist, its interaction with the androgen receptor can also be modulated by coregulators. core.ac.uk The androgen receptor has a unique coactivator binding groove that preferentially binds certain motifs, contributing to the specific regulation of target genes. nih.gov
Kinase Pathway Interplay (e.g., HIPK3, ZIPK/DAPK3)
The activity of steroid receptors, including the androgen receptor to which this compound binds, can be modulated by intracellular signaling pathways involving protein kinases. Two such kinases are Homeodomain-interacting protein kinase 3 (HIPK3) and Zipper-interacting protein kinase (ZIPK), also known as Death-associated protein kinase 3 (DAPK3). drugbank.comwikipedia.orgmerckmillipore.commdpi.com
The transcriptional activity of the androgen receptor can be activated by HIPK3 and ZIPK/DAPK3. drugbank.com This suggests a potential for crosstalk between this compound-mediated receptor activation and these kinase signaling pathways. While the direct modulation of HIPK3 or ZIPK/DAPK3 activity by this compound binding to the androgen receptor is not fully elucidated, the functional relationship between these kinases and the receptor points to a complex regulatory network that influences the ultimate transcriptional output in response to this compound.
Norgestrel Metabolism and Biotransformation Pathways
Hepatic Biotransformation and Conjugation Reactions
Norgestrel undergoes extensive metabolism in the liver before its excretion in urine and feces. The primary routes of hepatic biotransformation involve conjugation reactions, which increase the water solubility of the metabolites, facilitating their elimination.
Glucuronidation is a significant pathway in the metabolism of this compound. In this process, glucuronic acid is attached to the this compound molecule or its metabolites. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). While specific UGT isoforms involved in direct this compound glucuronidation are not extensively detailed in the provided research, it is known that metabolites of this compound are predominantly excreted as glucuronide conjugates nih.gov. For instance, a downstream metabolite of norgestimate, which is closely related to this compound, was found to be a substrate for UGT1A1 nih.gov. Oral contraceptive steroids, in general, can induce glucuronidation researchgate.net.
Sulfation is another key conjugation reaction in the metabolism of this compound. This pathway involves the transfer of a sulfonate group to the molecule, a reaction catalyzed by sulfotransferases. The resulting sulfate (B86663) conjugates are more water-soluble and readily excreted. This compound is known to be excreted as sulfate conjugates nih.gov. Studies have shown that a significant portion of urinary radioactivity after administration of radiolabeled this compound is in the form of sulphate conjugates nih.gov.
| Conjugation Pathway | Description | Key Enzymes (Family) | References |
| Glucuronidation | Addition of glucuronic acid to increase water solubility for excretion. | UDP-glucuronosyltransferases (UGTs) | nih.govnih.govresearchgate.net |
| Sulfation | Addition of a sulfonate group to increase water solubility for excretion. | Sulfotransferases (SULTs) | nih.gov |
Stereoselective Metabolic Transformations
This compound is a racemic mixture of two stereoisomers: levothis compound (B1675169) (the biologically active form) and dextrothis compound (the inactive form) wikipedia.org. Its metabolism is stereoselective, meaning the different isomers are metabolized through distinct pathways and at different rates.
Hydroxylation is a major phase I metabolic reaction for this compound. This process is stereoselective, with different hydroxylation patterns observed for the l- and d-enantiomers. The primary sites of hydroxylation are the 16-alpha and 16-beta positions nih.gov. Research has shown that l-norgestrel is predominantly converted to the 16-beta-hydroxysteroid, while d-norgestrel is mainly converted to the 16-alpha-hydroxysteroid nih.gov. These hydroxylated metabolites, such as 16α-hydroxythis compound and 16β-hydroxythis compound, have been identified in urine nih.gov.
Another significant metabolic pathway for this compound is the reduction of the A-ring of the steroid nucleus. This reduction leads to the formation of tetrahydrothis compound metabolites. The primary metabolite formed through this pathway is 3α,5β-tetrahydrothis compound, which has been identified as a major urinary metabolite nih.govnih.gov. This reduction is a key step in the inactivation and subsequent elimination of this compound. The conversion of l-norgestrel to ring-A reduced metabolites is reportedly more rapid than that of d-norgestrel nih.gov.
| Metabolic Transformation | Description | Key Metabolites | Stereoselectivity | References |
| Hydroxylation | Addition of hydroxyl groups at the 16α and 16β positions. | 16α-hydroxythis compound, 16β-hydroxythis compound | l-norgestrel is mainly converted to 16β-hydroxysteroid; d-norgestrel is mainly converted to 16α-hydroxysteroid. | nih.gov |
| Reduction | Reduction of the A-ring of the steroid. | 3α,5β-tetrahydrothis compound | l-norgestrel is more readily converted to ring-A reduced metabolites. | nih.govnih.gov |
Enzymatic and Cellular Systems in this compound Biotransformation
The biotransformation of this compound is carried out by specific enzymes located within various cellular compartments, primarily in the liver.
The cytochrome P450 (CYP) enzyme system, located in the microsomes of liver cells, plays a crucial role in the oxidative metabolism of this compound fda.gov. Specifically, CYP3A4 has been identified as a key enzyme involved in the metabolism of levothis compound nih.govresearchgate.netfda.govdrugbank.comnih.gov. The metabolism of this compound can be influenced by substances that induce or inhibit these enzymes. For example, inducers of CYP3A4 can increase the metabolism of this compound, potentially reducing its efficacy nih.gov.
In addition to the liver, metabolism of this compound has been observed in other tissues. In vitro studies have shown that the human endometrium and myometrium can metabolize this compound, with the cytosol fraction showing the highest conversion rate nih.govoup.com. The primary metabolite formed in these tissues is 3α-hydroxy-5βH-tetrahydrothis compound nih.govoup.com. This indicates the presence of 3-ketosteroid reductase activity in these tissues nih.govoup.com.
Interactions with Endogenous Steroid Metabolic Pathways
This compound and its active form, levothis compound, can interact with the metabolic pathways of endogenous steroids, primarily through the inhibition of key enzymes. One of the most significant interactions is with 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT) wikipedia.org.
In vitro studies using human skin have demonstrated that levothis compound can inhibit the activity of 5α-reductase. One study reported that levothis compound at a concentration of 10⁻⁴ mol/L inhibited genital skin 5α-reductase activity by 47.9% nih.gov. Another study found the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for levothis compound to be 52 µM nih.govresearchgate.net. This inhibition of 5α-reductase reduces the conversion of testosterone to DHT, which can be a mechanism contributing to the antiandrogenic effects observed with some progestins researchgate.net.
The interaction of this compound with cytochrome P450 (CYP) enzymes, which are central to the metabolism of both endogenous and exogenous steroids, has also been investigated. Specifically, the effect of a combination oral contraceptive containing this compound and ethinylestradiol on CYP3A4 activity was studied. The results indicated that the therapeutic doses of this compound and ethinylestradiol did not produce significant inhibition of either hepatic or intestinal CYP3A activity nih.gov. This suggests that at typical clinical doses, this compound is unlikely to significantly alter the metabolic clearance of other endogenous or exogenous substances that are substrates of CYP3A4 nih.gov. However, it is known that inducers of CYP3A4 enzymes can increase the metabolism of levothis compound, potentially reducing its efficacy www.gov.uk.
Biotransformation by Environmental Microbial Systems
When this compound enters the environment, primarily through wastewater effluent, it is subject to biotransformation by various microbial communities. These processes are critical in determining the environmental fate and potential ecological impact of the compound.
Freshwater microalgae have been shown to be capable of transforming this compound. In a study investigating the biotransformation of this compound by Scenedesmus obliquus and Chlorella pyrenoidosa, significant removal of the compound from aqueous solutions was observed nih.gov.
The biotransformation of this compound by these microalgae was found to follow first-order kinetics nih.gov. Scenedesmus obliquus was particularly efficient, achieving almost complete transformation of this compound within five days. In contrast, nearly 40% of the initial this compound remained after a five-day incubation with Chlorella pyrenoidosa nih.govresearchgate.net. The study also noted that this compound did not accumulate within the algal cells, indicating that biotransformation was the primary mechanism of removal nih.govresearchgate.net.
Two main transformation products of this compound were identified for the first time in this study: 4,5-dihydrothis compound and 6,7-dehydrothis compound nih.govresearchgate.net. The proposed transformation pathways include hydroxylation, reduction, and oxidation nih.gov.
Algal Biotransformation of this compound
| Microalgae Species | Transformation Efficiency (after 5 days) | Kinetic Model | Identified Transformation Products |
|---|---|---|---|
| Scenedesmus obliquus | Almost complete transformation | First-order | 4,5-dihydrothis compound, 6,7-dehydrothis compound |
| Chlorella pyrenoidosa | ~60% transformation | First-order | 4,5-dihydrothis compound, 6,7-dehydrothis compound |
In wastewater treatment plants, this compound is subjected to microbial degradation, primarily within the activated sludge. The efficiency of this transformation can be influenced by various factors, and the process is generally slower for synthetic progestins like this compound compared to endogenous hormones researchgate.net.
Studies have shown that the degradation of this compound in activated sludge follows first-order reaction kinetics, with a half-life of approximately 12.5 days under aerobic conditions researchgate.netacs.org. This is significantly longer than the half-life of progesterone (B1679170), which is around 4.3 hours under similar conditions researchgate.netacs.org. The composition of dissolved organic matter (DOM) in the wastewater has been identified as a significant factor influencing the rate of this compound degradation researchgate.net. A higher proportion of labile substances in the DOM is associated with a more rapid decay phase of this compound researchgate.net.
Several bacterial strains capable of degrading this compound have been isolated from activated sludge, including Enterobacter ludwigii, Aeromonas hydrophila subsp. dhakensis, Pseudomonas monteilii, Comamonas testosteroni, Exiguobacterium acetylicum, and Chryseobacterium indologenes acs.org.
The identification of transformation products is essential for understanding the complete environmental fate of this compound. As mentioned previously, studies on algal biotransformation have identified 4,5-dihydrothis compound and 6,7-dehydrothis compound as the primary metabolites nih.govresearchgate.net.
In the context of wastewater treatment, research has also identified several degradation products. One laboratory study investigating the aerobic biodegradation of this compound by bacteria from activated sludge identified four distinct degradation products researchgate.netacs.org. Another study focusing on the impact of dissolved organic matter on this compound degradation in activated sludge identified nine major transformation products, although their specific structures were not detailed in the available literature researchgate.net.
Identified Environmental Transformation Products of this compound
| Environmental System | Identified Transformation Products | Primary Transformation Pathways |
|---|---|---|
| Algal Biotransformation (S. obliquus, C. pyrenoidosa) | 4,5-dihydrothis compound, 6,7-dehydrothis compound | Hydroxylation, Reduction, Oxidation |
| Wastewater Activated Sludge (Aerobic) | Four degradation products identified in one study; nine in another (structures not specified in literature). | Biodegradation |
Advanced Analytical Methodologies for Norgestrel Quantification and Characterization
Application of Isotopic Internal Standards in Bioanalytical Assays
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in LC-MS/MS assays. These standards are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). This allows them to be distinguished from the endogenous analyte by the mass spectrometer, thereby compensating for variations in sample preparation, extraction efficiency, and matrix effects. lcms.cz
Deuterated norgestrel, specifically levothis compound-d6, is frequently employed as an internal standard in the quantification of this compound in human plasma. thieme-connect.comnih.gov this compound-d6 is intended for use as an internal standard for the quantification of this compound by GC- or LC-MS. caymanchem.com In UFLC-MS/MS assays, the protonated precursor to product ion transition for levothis compound-d6 is monitored at m/z 319.00→251.30. thieme-connect.comnih.gov The use of a stable isotope-labeled internal standard like this compound-d6 is crucial for achieving the high accuracy and precision required for pharmacokinetic and bioequivalence studies. medchemexpress.comijipls.co.in
Enantioselective Chromatographic Separation Techniques
This compound is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): dextrothis compound and levothis compound (B1675169). Levothis compound is the biologically active component. caymanchem.com Therefore, the ability to separate and quantify these enantiomers is important for understanding the pharmacology and metabolism of this compound. Enantioselective chromatography is the primary method used to achieve this separation.
One approach to chiral separation is the use of a chiral mobile phase additive (CMPA) with a conventional achiral stationary phase. nih.govspringernature.com In this technique, the chiral selector is dissolved in the mobile phase and forms transient diastereomeric complexes with the analyte enantiomers, which allows for their separation. researchgate.net
For the enantiomeric separation of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a chiral mobile phase additive. nih.gov A baseline separation of this compound enantiomers has been achieved on an Agilent ZORBAX Eclipse XDB-C8 column. nih.gov The mobile phase typically consists of a mixture of acetonitrile and a phosphate buffer (e.g., pH 5.0, 20 mM) containing a specific concentration of HP-β-CD (e.g., 25 mM). nih.gov The separation is influenced by the concentration of HP-β-CD, the composition of the mobile phase, and the column temperature. nih.gov This method has been successfully applied to the enantioselective determination of this compound in stereoselective skin permeation studies. nih.gov
Interactive Table: Enantioselective HPLC Method for this compound
| Parameter | Value |
|---|---|
| Chromatography System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm i.d., 5 µm) |
| Chiral Mobile Phase Additive | Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 5.0, 20 mM) with 25 mM HP-β-CD (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 240 nm |
| Linearity Range (racemic this compound) | 0.2–25 µg/mL |
| Limit of Detection (racemic this compound) | 0.10 µg/mL |
| Limit of Quantitation (racemic this compound) | 0.20 µg/mL |
Optimization of Enantioseparation Parameters
The successful enantioseparation of this compound, which exists as a racemic mixture of the biologically active levothis compound and the inactive dextrothis compound, is critical for accurate quantification and characterization. Optimization of analytical parameters is essential to achieve baseline separation with high resolution and efficiency. Methodologies primarily involve High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), with a focus on the selection of chiral selectors and the adjustment of chromatographic or electrophoretic conditions. nih.gov
A key strategy in HPLC involves the use of chiral mobile phase additives. researchgate.net For instance, a reversed-phase HPLC (RP-HPLC) method has been developed utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector added to the mobile phase. researchgate.netnih.gov The optimization of this method involves a systematic investigation of several critical parameters:
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is a crucial factor. For the HP-β-CD method, a mobile phase consisting of acetonitrile and a 20 mM phosphate buffer (pH 5.0) in a 30:70 (v/v) ratio was found to be optimal. researchgate.netnih.gov
Concentration of Chiral Selector: The concentration of the chiral additive directly influences enantiomeric resolution. A concentration of 25 mM HP-β-CD was identified as effective for achieving baseline separation of this compound enantiomers. researchgate.netnih.gov The selectivity of the separation is dependent on the cavity size of the cyclodextrin and its concentration in the eluent. researchgate.net
Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism and the viscosity of the mobile phase. This parameter must be controlled and optimized to ensure reproducibility and efficiency. researchgate.net
Stationary Phase: The choice of the analytical column is fundamental. A baseline separation of this compound enantiomers was successfully achieved on an Agilent ZORBAX Eclipse XDB-C8 column (150 mm x 4.6 mm, 5 µm). researchgate.netnih.gov Other approaches utilize immobilized chiral stationary phases, such as the Chiral Art Cellulose-SC column, which can also reliably separate levothis compound from dextrothis compound. chromatographyonline.com
Experimental design methodologies, such as Plackett-Burman or Box-Behnken designs, are often employed to systematically screen and optimize the significant factors affecting separation, such as buffer pH, chiral selector concentration, and temperature, thereby ensuring robust and efficient enantioseparation. nih.govmdpi.com
| Parameter | Optimized Condition |
|---|---|
| Stationary Phase | Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 5.0) (30:70, v/v) |
| Chiral Selector | 25 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
Validation Protocols for this compound Analytical Methods
Validation of analytical methods is imperative to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data for the quantification of this compound. Validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH) and involves the assessment of several key performance characteristics. nih.govscispace.com
Linearity and Lower Limits of Quantification
Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. allsciencejournal.com
Analytical methods for this compound have been validated across a wide spectrum of concentrations, reflecting the diverse applications from bulk drug analysis to trace-level quantification in biological matrices. For instance, an RP-HPLC method using a chiral mobile phase additive demonstrated linearity for racemic this compound in the range of 0.2–25 µg/mL. nih.gov For bioanalytical applications, highly sensitive methods like Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) have established linearity from 304.356 pg/mL to 50,807.337 pg/mL. thieme-connect.com An HPLC-tandem mass spectrometry method showed a linear range of 0.2-50 ng/mL for this compound in human serum. researchgate.net
The LLOQ is determined by analyzing a series of diluted solutions and is often established based on a signal-to-noise ratio of 10:1. allsciencejournal.com The reported LLOQs for this compound and its active enantiomer, levothis compound, vary significantly depending on the method's sensitivity and application. Values range from 0.005 µg/mL for an HPLC-UV method to as low as 304.356 pg/mL for a UFLC-MS/MS method. thieme-connect.comnih.gov
| Analytical Method | Linearity Range | Correlation Coefficient (r/r²) | Lower Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| RP-HPLC with Chiral Mobile Phase Additive | 0.2–25 µg/mL | Not Specified | 0.20 µg/mL | nih.gov |
| UFLC-MS/MS | 304.356–50,807.337 pg/mL | r=0.9996 | 304.356 pg/mL | thieme-connect.com |
| RP-HPLC (from IUD) | 2.6–15.6 µg/mL | r=0.9999 | Not Specified | nih.govnih.gov |
| Stability-Indicating HPLC | LOQ to 150% of specification | >0.999 | 0.039% | allsciencejournal.com |
| HPLC-UV | 0.005–25 µg/mL | Not Specified | 0.005 µg/mL | nih.gov |
| HPLC-Tandem MS | 0.2–50 ng/mL | r=0.995 | 0.2 ng/mL | researchgate.net |
| RP-HPLC | 20–125 µg/mL | 0.9991 | 200.6 ng/mL | scispace.com |
Precision and Accuracy Assessments
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking a placebo matrix with known amounts of the analyte. nih.govnih.gov
For this compound analytical methods, precision is demonstrated by low RSD values, which are consistently required to be less than a predefined acceptance criterion (e.g., <2% or <15% for bioanalytical methods). For an RP-HPLC method, the RSD for repeatability and intermediate precision was found to be less than 4.8%. nih.gov A highly sensitive UFLC-MS/MS method reported intra- and inter-day precision (%CV) of less than 11.0%. thieme-connect.com
Accuracy is demonstrated by the percentage recovery of the analyte. Methods for this compound quantification consistently show high recovery rates, typically within 98-102%. An RP-HPLC method for levothis compound extracted from an intrauterine device showed a recovery range of 99.78–100.0%. nih.govnih.gov Similarly, a UFLC-MS/MS method demonstrated intra- and inter-day accuracy within 9.0% of the nominal values. thieme-connect.com
| Analytical Method | Precision (%RSD or %CV) | Accuracy (% Recovery or % of Nominal) | Reference |
|---|---|---|---|
| RP-HPLC with Chiral Mobile Phase Additive | <4.8% (Repeatability & Intermediate) | Not Specified | nih.gov |
| UFLC-MS/MS | <11.0% (Intra- & Inter-day) | <9.0% deviation (Intra- & Inter-day) | thieme-connect.com |
| RP-HPLC (from IUD) | <2% | 99.78–100.0% | nih.govnih.gov |
| HPLC-UV | Intra-day: 0.26–1.4%; Inter-day: 0.08–4.16% | 102.2–104.9% | nih.gov |
| HPLC-Tandem MS | Intra-assay: <10%; Inter-assay: <9% | Not Specified | researchgate.net |
| RP-HPLC | <2% | 99.82 ± 0.2% | scispace.com |
| RP-HPLC (Residue Analysis) | <5% (Intra- & Inter-day) | 99.79–99.84% | biotechjournal.in |
Environmental Fate and Ecotoxicological Implications of Norgestrel
Occurrence and Distribution in Aquatic Ecosystems
The presence of norgestrel and its biologically active enantiomer, levothis compound (B1675169) (LNG), is well-documented in various components of the aquatic environment. researchgate.netnih.gov These synthetic hormones are frequently detected in wastewater, surface water, and sediments, raising concerns about their potential impact on non-target organisms. researchgate.netscispace.com
Wastewater treatment plants (WWTPs) are primary conduits for the entry of this compound into aquatic systems. nih.govmdpi.com Despite treatment processes, these facilities are often unable to completely eliminate the compound, leading to its release in effluents. fda.gov Studies have consistently detected this compound and levothis compound in WWTP effluents and receiving surface waters at concentrations typically in the low nanogram per liter (ng/L) range. nih.govnih.gov For example, predicted concentrations of levothis compound in Australian wastewater effluents have been calculated to be between 0.2 and 0.6 ng/L. researchgate.netnih.gov In some cases, concentrations in treated effluent can reach up to 2 ng/L before being diluted in the receiving environment. researchgate.net The highest reported concentrations for levothis compound have reached up to 79 ng/L in wastewater and 38 ng/L in surface waters. researchgate.net A study in the South China Sea also identified this compound as one of several endocrine-disrupting chemical pollutants in marine protected areas. eurekalert.org
Interactive Table: Reported Concentrations of Levothis compound (LNG) in Aquatic Environments
| Water Body Type | Highest Reported Concentration (ng/L) | Reference |
| Wastewater | 79 | researchgate.net |
| Surface Water | 38 | researchgate.net |
| Groundwater | 11 | researchgate.net |
| Aquatic Sediments | 19 ng/g | researchgate.net |
Environmental Degradation and Persistence
The persistence of this compound in the environment is a key factor in its potential for ecological harm. researchgate.net Its chemical structure makes it relatively resistant to complete degradation under typical environmental conditions. mdpi.com
Conventional wastewater treatment processes, such as activated sludge systems, demonstrate variable and often incomplete removal of synthetic progestins like this compound. fda.govresearchgate.net While biodegradation is considered a primary mechanism for its removal, the efficiency can be limited. mdpi.comresearchgate.net Studies have shown that synthetic progestogens like this compound are generally more difficult to biodegrade by activated sludge compared to natural progestogens like progesterone (B1679170). researchgate.net Some reports indicate removal efficiencies for levothis compound in conventional WWTPs range from 80% to 93%. researchgate.net However, even with high removal rates, the low but continuous discharge of the remaining fraction contributes to its persistence in receiving waters. mdpi.com Aerobic treatment appears to be the main contributor to the removal of progestagens in multi-stage treatment processes. researchgate.net
Once released into the aquatic environment, this compound can partition into soil and sediment. figshare.com Biodegradation in these compartments is a crucial process determining its ultimate fate. Laboratory studies have shown that the degradation of levothis compound in soil is slow, with aerobic microbial degradation being the dominant pathway. figshare.com The process follows first-order reaction kinetics, with a half-life (T1/2) of 12.5 days in one study using bacteria from activated sludge. researchgate.net In contrast, natural progesterone degrades much more rapidly under similar conditions. researchgate.net This indicates that synthetic progestins are generally more resistant to biotransformation in both engineered and natural systems. researchgate.net The half-life of levothis compound in water-sediment systems has been reported to be greater than 120 days, classifying it as potentially persistent. fda.gov Factors such as soil organic carbon content, water content, and temperature can significantly influence the degradation rates. figshare.com
Interactive Table: Degradation Half-Life of Progestins
| Compound | Environment | Half-Life (T1/2) | Reference |
| This compound | Activated Sludge Bacteria | 12.5 days | researchgate.net |
| Progesterone | Activated Sludge Bacteria | 4.3 hours | researchgate.net |
| Levothis compound | Water-Sediment System | >120 days | fda.gov |
Ecological Endocrine Disruption in Aquatic Biota
This compound is a potent endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of aquatic organisms, even at the low concentrations found in the environment. nih.govnih.gov Its primary mode of action is through interaction with progesterone receptors, but it can also interact with other steroid hormone receptors, leading to a range of adverse effects. researchgate.netnih.gov
Fish are particularly vulnerable to the endocrine-disrupting effects of this compound. nih.gov Exposure to environmentally relevant concentrations (in the ng/L range) has been shown to significantly compromise reproductive processes in various fish species. researchgate.netnih.gov
Key reproductive effects observed in fish exposed to levothis compound include:
Inhibition of Reproduction: Studies on fathead minnows (Pimephales promelas) demonstrated that levothis compound inhibited reproduction at concentrations as low as 0.8 ng/L. nih.gov
Masculinization of Females: At higher concentrations, female fish have shown signs of masculinization, including the development of male secondary sexual characteristics like nuptial tubercles. nih.gov
Disruption of the Hypothalamus-Pituitary-Gonad (HPG) Axis: Like other progestins, this compound can act on the HPG axis, which is the central pathway controlling reproduction in vertebrates. nih.govnih.gov This can lead to altered production of sex hormones and impaired gamete development. researchgate.net
Induction of Vitellogenin: While typically associated with estrogens, some studies have noted changes in vitellogenin (an egg yolk precursor protein) levels, indicating a disruption of the normal endocrine balance. macrothink.org
These disruptions can have cascading effects, potentially leading to reduced reproductive success and population-level impacts for sensitive species. nih.govresearchgate.net The potential for this compound to cause developmental or reproductive effects in aquatic life at concentrations below 1 part per billion (ppb) is a significant driver for its environmental risk assessment. fda.gov
Androgenic Effects and Sex Reversal in Fish
This compound, particularly its biologically active enantiomer levothis compound (LNG), has been shown to exert significant androgenic effects on aquatic organisms, leading to masculinization and, in some cases, complete sex reversal in fish populations. fda.gov While this compound itself is a racemic mixture, studies often focus on levothis compound due to its hormonal activity. fda.gov
Research has demonstrated that levothis compound can induce the masculinization of female fish. fda.gov For instance, exposure to levothis compound resulted in a complete absence of females in certain fish species at concentrations as low as 5.5 ng/L in partial life cycle tests. fda.gov In contrast, the racemic mixture of this compound did not cause complete sex reversal even at a much higher concentration of 368 ng/L, highlighting the potent androgenic activity of the levothis compound isomer. fda.gov
Studies on the medaka fish (Oryzias latipes) have revealed a dual effect of levothis compound on sexual development. Exposure to LNG caused significant dose-dependent masculinization at concentrations ranging from 0.1 to 100 µg/L. nih.gov Interestingly, the same study also observed significant feminization at concentrations of 1-100 µg/L, indicating a complex mechanism of endocrine disruption that can vary with dosage. nih.gov The androgenic properties of this compound are not limited to fish; studies have also identified these effects in aquatic invertebrates like the Pacific oyster (Crassostrea gigas). researchgate.net Synthetic androgens are well-documented for their ability to induce sex reversal, a process known as masculinization, which is leveraged in aquaculture to produce all-male populations of species like Nile Tilapia (Oreochromis niloticus). nih.govscielo.brdost.gov.ph
| Compound | Species | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| This compound (racemic) | Fish (unspecified) | 368 ng/L | No complete sex reversal | fda.gov |
| Levothis compound | Fish (unspecified) | 5.5 ng/L | Complete absence of females | fda.gov |
| Levothis compound | Medaka (Oryzias latipes) | 0.1-100 µg/L | Dose-dependent masculinization | nih.gov |
| Levothis compound | Medaka (Oryzias latipes) | 1-100 µg/L | Significant feminization | nih.gov |
Interference with Hypothalamic-Pituitary-Gonadal (HPG) Axis Function
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine pathway that regulates development and reproductive function in vertebrates. mdpi.comnih.gov Exposure to this compound has been shown to interfere with the normal functioning of this axis in fish.
A study investigating the effects of this compound on zebrafish (Danio rerio) eleutheroembryos found significant alterations in the transcriptional profiles of key HPG axis genes. nih.gov Zebrafish embryos exposed to this compound concentrations of 5 ng/L or higher for 144 hours post-fertilization exhibited modulated expression of progesterone receptor (Pgr) and vitellogenin 1 (Vtg1) messenger RNAs (mRNAs). nih.gov Furthermore, this compound treatment significantly induced the expression of several genes, including:
Cyp19a1a (aromatase)
Cyp11b (11β-hydroxylase)
Gnrh2 and Gnrh3 (gonadotropin-releasing hormone)
Lhb (luteinizing hormone beta subunit)
Conversely, the expression of other genes was inhibited at different time points. nih.gov The study also noted that the transcriptional levels of estrogen receptor 1 (Esr1), androgen receptor (Ar), and steroidogenic acute regulatory protein (Star) were affected by this compound at concentrations of 5 ng/L and higher. nih.gov These findings suggest that environmentally relevant concentrations of this compound can disrupt embryonic development, particularly in the brain and gonads, by altering the genetic signaling within the HPG axis. nih.gov
Interaction with Steroid Hormone Receptors in Aquatic Species
This compound and its active form, levothis compound, exert their endocrine-disrupting effects by interacting with various steroid hormone receptors in aquatic organisms. As a potent progestin, levothis compound's primary mode of action involves binding to progesterone receptors (PRs). mdpi.com However, its activity is not limited to PRs; it is also known to interact with other steroid receptors, which can trigger complex and sometimes unexpected biological pathways in non-target organisms. mdpi.com
Levothis compound is recognized for possessing weak androgenic activity, which is attributed to its ability to bind to androgen receptors. fda.govnih.gov This interaction is the basis for the masculinizing effects observed in fish and invertebrates. fda.govresearchgate.net Furthermore, some research indicates that levothis compound can also interact with estrogen receptors, contributing to the complex endocrine responses, such as the dual feminizing and masculinizing effects seen in medaka fish. nih.govmdpi.com Reduced metabolites of levothis compound have also been noted for their potential estrogenic activity. researchgate.net This capacity to bind to multiple receptor types (progesterone, androgen, and estrogen) classifies this compound as a significant endocrine disruptor in aquatic environments. mdpi.commdpi.com
Environmental Risk Assessment and Contaminant Pathways
This compound and its active component levothis compound are considered emerging contaminants of concern due to their detection in aquatic environments and their potential to cause adverse effects at very low concentrations. nih.govresearchgate.net Environmental risk assessments are conducted to evaluate the potential for harm to aquatic ecosystems. These assessments often find that levothis compound is likely to pose an environmental risk to surface waters, with risk quotients frequently exceeding 1. nih.govresearchgate.net
Contaminant pathways for this compound into the environment are primarily through wastewater treatment plant (WWTP) effluents, as the compound is excreted by humans and not fully removed during treatment processes. fda.govnih.gov It has been detected in water systems globally at concentrations in the nanogram per liter (ng/L) range. mdpi.com Another potential pathway is the leaching from landfills where expired or unused pharmaceutical products are disposed. mdpi.com Studies have shown that while soil layers used as cover material in landfills can adsorb a high percentage of levothis compound, small amounts can still be leached into the surrounding environment. mdpi.com
Expected Environmental Concentration (EEC) Modeling
To assess the potential risk of pharmaceuticals in the environment, models are used to predict their concentrations. The Expected Environmental Concentration (EEC) is a key parameter in this assessment. For this compound, the environmental analysis primarily focuses on levothis compound, its biologically active component. fda.gov
An environmental assessment supporting a product switch for this compound tablets calculated the Expected Introduction Concentration (EIC) into the aquatic environment to be 0.00064 µg/L (or 0.64 ng/L). fda.gov This initial value, which equals the EEC assuming no dilution, was further refined using the iSTREEM model. fda.gov This more advanced modeling took into account factors such as removal rates in wastewater treatment plants (WWTPs), dilution based on actual WWTP and river stream flows, and degradation in surface water. fda.gov
Another approach to estimating environmental concentrations involves using prescription data, excretion rates, and predicted WWTP removal rates. Using this method in Australia, the predicted effluent concentrations of levothis compound were calculated to be in the range of 0.2 ng/L to 0.6 ng/L. nih.govresearchgate.net These predicted values were slightly higher than the provisional Predicted No-Effect Concentration (PNEC) for levothis compound of 0.1 ng/L, indicating a potential risk to aquatic life. nih.govresearchgate.net
| Parameter | Value | Methodology | Source |
|---|---|---|---|
| Expected Introduction Concentration (EIC)-aquatic | 0.00064 µg/L (0.64 ng/L) | Initial calculation assuming zero dilution | fda.gov |
| Predicted Effluent Concentration | 0.2 - 0.6 ng/L | Based on Australian prescription data, excretion, and WWTP removal rates | researchgate.net |
| Provisional Predicted No-Effect Concentration (PNEC) | 0.1 ng/L | Derived for risk assessment | researchgate.net |
Bioavailability and Sorption Studies in Environmental Matrices
The bioavailability and environmental fate of this compound are significantly influenced by its interaction with various environmental matrices, such as soil, sediment, and microplastics. Sorption, the process of a substance adhering to a surface, plays a crucial role in determining the concentration of this compound that remains dissolved in water and is thus available to aquatic organisms.
Studies on landfill soils have shown that levothis compound has a high affinity for soil particles. mdpi.com It was found that over 90% of levothis compound pollutants could be adsorbed by soil layers used as landfill cover. mdpi.com This high sorption is attributed to the lipophilic (fat-loving) properties of the molecule, which lead to hydrophobic partitioning as the main pathway for sorption in soil. mdpi.com The cation-exchange capacity (CEC) of the soil also directly relates to its sorption capacity for levothis compound. mdpi.com Despite this high sorption rate, small amounts can still leach through the soil, acting as a continuing source of contamination to groundwater and surface water. mdpi.com
More recently, the interaction of levothis compound with microplastics has become a focus of research. Microplastics, which are ubiquitous in aquatic environments, can act as vectors for organic pollutants. nih.gov Sorption studies have demonstrated that levothis compound has an affinity for various types of microplastics, including low-density polyethylene (B3416737) (LDPE), polystyrene, and polypropylene. nih.govscientifiq.ai In ultrapure water, LDPE showed the highest sorption capacity for levothis compound, while in artificial seawater, polystyrene had the highest capacity. nih.govscientifiq.ai This indicates that the composition of both the microplastic and the surrounding water matrix influences the sorption behavior, which in turn affects the transport and bioavailability of this compound in the aquatic environment. nih.gov
Neuroprotective Mechanisms and Signaling Pathways of Norgestrel
Antioxidant Activity and Reactive Oxygen Species (ROS) Attenuation
A crucial factor in many neurodegenerative conditions, including retinitis pigmentosa, is oxidative stress resulting from an overproduction of reactive oxygen species (ROS). nih.govnih.gov Norgestrel has been identified as a potent antioxidant capable of preventing cell death by mitigating ROS levels. nih.govnih.gov In models of light-induced retinal degeneration, pretreatment with this compound was shown to prevent the production of intracellular ROS in photoreceptor cells. nih.gov This action helps to preserve the morphology of photoreceptors, which would otherwise be altered by ROS-associated damage. nih.govnih.gov
The antioxidant effects of this compound are mediated, in part, through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov this compound promotes the phosphorylation and subsequent nuclear translocation of Nrf2, a major transcription factor for antioxidant response. nih.govnih.gov This activation of Nrf2 leads to an increased expression of its target effector proteins, such as superoxide (B77818) dismutase 2 (SOD2), which plays a key role in reducing mitochondrial oxidative stress. nih.govnih.gov
Cellular Cytoprotection and Viability Enhancement
This compound has been shown to possess significant cytoprotective properties, directly enhancing the survival of neuronal cells under stress. nih.gov Studies have demonstrated its ability to rescue stressed photoreceptor-like cells (661W line) and ex vivo retinal explants from cell death over a 24-hour period. nih.gov This protective efficacy has been observed in distinct models of retinitis pigmentosa, highlighting its potential to preserve neuronal cell viability in degenerative conditions. nih.gov By preventing subsequent cell death induced by stressors like light damage, this compound helps maintain the structural integrity of retinal tissue. nih.govnih.gov
Growth Factor Induction and Associated Signaling Cascades
The neuroprotective mechanism of this compound is intrinsically linked to its ability to upregulate neurotrophic factors. nih.govnih.gov These growth factors are critical for neuronal survival, development, and function. The upregulation of these factors by this compound initiates downstream signaling cascades that are central to its protective effects. nih.gov
A key component of this compound's neuroprotective action is the upregulation of basic fibroblast growth factor (bFGF). nih.govnih.gov In vitro analysis of photoreceptor-like cells treated with this compound revealed a significant increase in bFGF expression, as confirmed by real-time polymerase chain reaction (rt-PCR), enzyme-linked immunosorbent assay (ELISA), and Western blotting. nih.gov The critical importance of bFGF in this process was demonstrated when specific siRNA knockdown of bFGF completely nullified the protective properties of this compound on damaged photoreceptors. nih.gov This finding establishes that bFGF is an essential mediator of this compound-induced neuroprotection. nih.gov
Kinase Pathway Regulation in Neuroprotection
This compound's neuroprotective effects are further orchestrated by its influence on specific kinase pathways. Kinases are enzymes that play a pivotal role in cell signaling, and their regulation is a key aspect of cellular response to stress and injury. This compound has been found to modulate the activity of Protein Kinase A (PKA) and Glycogen Synthase Kinase 3 Beta (GSK3β), both of which are critical in determining cell fate. nih.gov
The signaling cascade initiated by this compound involves the activation of the Protein Kinase A (PKA) pathway. nih.gov PKA is a crucial enzyme in many cellular processes, and its activation is a necessary step in the neuroprotective signaling mediated by this compound. nih.gov Research has shown that the effects of this compound on downstream targets, including the inactivation of GSK3β, are dependent on the activation of the PKA pathway. nih.gov The involvement of this pathway has been confirmed both in vitro in photoreceptor cell lines and ex vivo in retinal explants. nih.gov
A significant downstream event in the this compound-mediated neuroprotective pathway is the inactivation of Glycogen Synthase Kinase 3 Beta (GSK3β). nih.gov GSK3β is a multifunctional serine/threonine kinase that, when active, can promote apoptosis. nih.gov this compound treatment leads to the inactivation of GSK3β through phosphorylation at a specific site, serine 9. nih.govnih.gov This inhibitory phosphorylation is dependent on the prior upregulation of bFGF and the activation of the PKA pathway. nih.gov When the PKA and GSK3β pathways were specifically inhibited, the neuroprotective effects of this compound on stressed photoreceptor cells were prevented, confirming that the inactivation of GSK3β is a critical step in the protective mechanism. nih.gov
Molecular Targets and Mechanistic Interventions
This compound's neuroprotective capabilities appear to stem from its ability to influence a range of molecular targets and signaling pathways. Key among these are the upregulation of antioxidant defenses, the enhancement of neurotrophic factor signaling, the modulation of microglial activation, and the inhibition of apoptotic pathways.
Antioxidant and Anti-inflammatory Pathways
A significant aspect of this compound's neuroprotective action is its ability to bolster the cell's endogenous antioxidant systems. Research has shown that this compound can significantly increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response nih.gov. This upregulation of Nrf2 leads to a subsequent increase in the expression of downstream antioxidant enzymes, such as Superoxide Dismutase 2 (SOD2), which plays a critical role in mitigating oxidative stress within the mitochondria nih.gov.
In addition to its antioxidant effects, this compound also appears to modulate neuroinflammatory processes. Microglia, the resident immune cells of the central nervous system, play a crucial role in both initiating and resolving inflammation. While some studies suggest that this compound does not significantly alter the numbers or phagocytic state of microglia, it may influence their activation status, potentially shifting them towards a more protective phenotype arvojournals.org. However, detailed quantitative analysis of changes in specific microglial markers like Iba1 and CD68 following this compound treatment is an area of ongoing investigation.
Neurotrophic Factor Signaling
This compound has been shown to enhance the expression of crucial neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. Studies have demonstrated that this compound treatment leads to the upregulation of basic Fibroblast Growth Factor (bFGF) and Leukemia Inhibitory Factor (LIF) nih.govmolvis.orgnih.gov. LIF, in particular, has been identified as a potent neuroprotective cytokine that is significantly upregulated in response to this compound molvis.orgnih.gov. This increase in neurotrophic support is believed to be a key mechanism by which this compound promotes neuronal resilience.
Furthermore, this compound has been found to significantly increase the activity of the ErbB2 receptor, a member of the epidermal growth factor receptor family arvojournals.org. This activation, which can be as high as a 100% increase, triggers downstream signaling cascades that are involved in cell survival and proliferation arvojournals.org.
Regulation of Apoptosis
By influencing the aforementioned pathways, this compound ultimately contributes to the inhibition of apoptosis, or programmed cell death. Studies in models of retinal degeneration have shown that this compound treatment can lead to a remarkable preservation of photoreceptor cells. In some instances, this has been quantified as up to a 70% improvement in cell survival and a 28-fold increase in the number of cone arrestin-positive photoreceptors, indicating a significant delay or halting of the apoptotic process arvojournals.orgnih.gov.
Interactive Data Table: Molecular Targets of this compound in Neuroprotection
| Molecular Target | Effect of this compound | Quantitative Change | Signaling Pathway | Reference |
| Nrf2 | Upregulation | Significant increase in expression | Antioxidant Response | nih.gov |
| SOD2 | Upregulation | Marked increase in expression | Antioxidant Response | nih.gov |
| bFGF | Upregulation | Increased expression | Neurotrophic Factor Signaling | nih.govmolvis.org |
| LIF | Upregulation | Marked increase in transcript expression | Neurotrophic Factor Signaling | molvis.orgnih.gov |
| ErbB2 | Increased Activity | ~100% increase | Neurotrophic Factor Signaling | arvojournals.org |
| Apoptosis | Inhibition | Up to 70% improvement in cell survival | Apoptosis Regulation | nih.gov |
| Cone Photoreceptors | Preservation | Up to 28-fold more cone arrestin-positive cells | Neuroprotection | arvojournals.org |
Q & A
Q. What experimental models are appropriate for investigating norgestrel's neuroprotective mechanisms?
Retinal degeneration models, such as rd10 mice, are well-established for studying this compound's effects on microglial activation and photoreceptor survival. Key methodologies include RT-qPCR for analyzing mRNA expression of markers like HMGB1 and IL-1α, Western blot for protein quantification (e.g., fractalkine), and immunohistochemistry to assess microglial polarization (M1/M2 phenotypes). Ensure age-matched controls and standardized dosing regimens (e.g., 20 μM in vitro, dietary supplementation in vivo) to maintain reproducibility .
Q. How can researchers quantify gene expression changes in this compound-treated cells?
Use real-time quantitative PCR (RT-qPCR) with the 2^(-ΔΔCT) method for relative quantification. Normalize target gene expression (e.g., fractalkine, CX3CR1) to housekeeping genes (e.g., β-actin) and include technical replicates (minimum n=3) to account for variability. For absolute quantification, establish a standard curve using known copy numbers of the target transcript. Validate results with complementary methods like RNA sequencing or digital PCR .
Q. What are the critical considerations for designing in vivo studies on this compound's metabolic effects?
- Species selection : Rats are commonly used for androgenic activity assessments due to their sensitivity to progestin metabolites like levothis compound.
- Dosing : Account for interspecies metabolic differences; for example, norgestimate in rats is metabolized to levothis compound, requiring LC-MS to confirm active metabolite concentrations.
- Endpoints : Measure organ weights (e.g., prostate, seminal vesicles) and serum hormone levels to evaluate androgenic effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported androgenic effects of this compound across preclinical studies?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate this compound metabolite levels (e.g., levothis compound) with biological outcomes. Use species-specific dose adjustments and include negative/positive controls (e.g., vehicle vs. levothis compound). Perform transcriptomic profiling of androgen-responsive genes (e.g., AR, PSA) to differentiate direct vs. indirect effects .
Q. What methodologies optimize the detection of this compound's impact on microglial polarization in neurodegenerative models?
Combine flow cytometry with surface markers (e.g., CD86 for M1, CD206 for M2) and cytokine profiling (IL-6, TNF-α for pro-inflammatory; IL-10, TGF-β for anti-inflammatory). Use single-cell RNA sequencing to resolve heterogeneity in microglial populations. Validate findings with functional assays, such as phagocytosis or neurite outgrowth tests .
Q. How can researchers address the challenge of isomer-specific bioactivity in this compound studies?
Employ chiral chromatography (e.g., HPLC with chiral columns) to separate this compound's enantiomers (levothis compound vs. inert isomers). Use enantiomerically pure standards for calibration and validate bioactivity through receptor-binding assays (e.g., progesterone receptor transactivation). Reference pharmacopeial monographs for purity criteria .
Methodological & Analytical Considerations
Q. What statistical approaches are critical for analyzing this compound's dose-response relationships?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal retinal studies, mixed-effects models account for intra-subject variability. Report effect sizes and confidence intervals to enhance reproducibility .
Q. How should researchers validate transcriptomic data from this compound-treated models?
Triangulate RNA-seq findings with RT-qPCR for key genes (≥10% of differentially expressed genes) and functional assays (e.g., siRNA knockdown). Use pathway enrichment tools (DAVID, GSEA) to identify biologically relevant networks. Cross-reference with publicly available datasets (e.g., GEO) to confirm context-specificity .
Tables: Key Experimental Parameters
Ethical & Reporting Standards
- Data transparency : Publish raw qPCR Ct values and Western blot densitometry data in supplementary materials.
- Animal ethics : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding protocols .
- Isomer documentation : Explicitly state the enantiomeric composition of this compound in methods sections to avoid misinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
